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# Spectroscopic Profile of 4-Methyloxazole: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methyloxazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methyloxazole** (C<sub>4</sub>H<sub>5</sub>NO), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for data acquisition.

## **Spectroscopic Data Summary**

The empirical formula for **4-Methyloxazole** is C<sub>4</sub>H<sub>5</sub>NO, with a molecular weight of approximately 83.09 g/mol .[1][2][3] The structural and spectroscopic data are summarized in the tables below.

#### <sup>1</sup>H NMR Data

Proton NMR data for **4-Methyloxazole** is not widely available in the public spectral databases searched. Based on the analysis of similar oxazole structures, the following chemical shifts can be predicted. The two aromatic protons on the oxazole ring are expected in the region of 7-8 ppm, with the methyl protons appearing significantly more upfield.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectral data were obtained in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Carbon Atom	Chemical Shift (δ) in ppm
C-2	150.7
C-4	138.5
C-5	129.5
-CH₃	10.8
Data sourced from Hiemstra, H., et al. (1979). Canadian Journal of Chemistry.	

#### Infrared (IR) Spectroscopy Data

The following table summarizes the main absorption bands observed in the infrared spectrum of **4-Methyloxazole**.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3120	Medium	=C-H Stretch (Oxazole Ring)
~2930	Medium	C-H Stretch (Methyl Group)
~1590	Strong	C=N Stretch (Oxazole Ring)
~1500	Strong	C=C Stretch (Oxazole Ring)
~1380	Medium	C-H Bend (Methyl Group)
~1100	Strong	C-O-C Stretch (Oxazole Ring)

## Mass Spectrometry (MS) Data

The mass spectrum of **4-Methyloxazole** was obtained by electron ionization (EI). The molecular ion peak and major fragments are listed below.



m/z	Relative Intensity	Assignment
83	High	[M] <sup>+</sup> (Molecular Ion)
55	High	[M - CO] <sup>+</sup> or [M - HCN] <sup>+</sup> (fragmentation dependent)
54	Medium	[M - HCN - H] <sup>+</sup>
42	Medium	[C <sub>2</sub> H <sub>2</sub> N] <sup>+</sup>

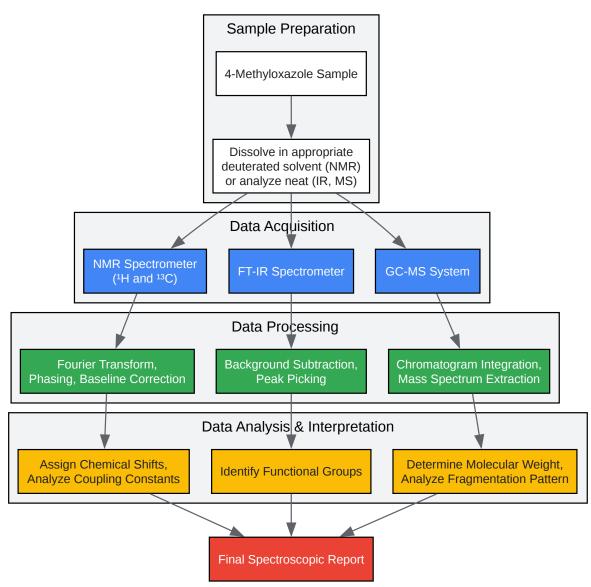
# **Experimental Protocols & Workflows**

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

#### **Workflow for Spectroscopic Analysis**

The general workflow for obtaining and analyzing spectroscopic data for a compound like **4-Methyloxazole** is illustrated below.





General Workflow for Spectroscopic Analysis of 4-Methyloxazole

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Workflow for Spectroscopic Data Acquisition and Analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 Sample Preparation: A small amount of 4-Methyloxazole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A concentration of 5-10 mg/mL is generally sufficient.



- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-tonoise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For <sup>1</sup>H and <sup>13</sup>C NMR in CDCl<sub>3</sub>, the residual solvent peak (7.26 ppm for <sup>1</sup>H) or the solvent carbon peak (77.16 ppm for <sup>13</sup>C) can be used as an internal reference, or tetramethylsilane (TMS) at 0 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Methyloxazole**, the neat liquid is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded to account for atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.
- Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.



#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of **4-Methyloxazole** is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- GC-MS System Setup: A capillary GC column suitable for the analysis of polar heterocyclic compounds (e.g., a DB-5ms or equivalent) is installed. The GC oven temperature program is set to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250°C.
- Injection and Separation: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet. The volatile components are vaporized and separated as they pass through the column.
- Mass Spectrometry Detection: As the separated components elute from the GC column, they
  enter the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used
  to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 35-300) to
  detect the molecular ion and its fragments.
- Data Processing: The total ion chromatogram (TIC) is processed to identify the peak corresponding to 4-Methyloxazole. The mass spectrum associated with this peak is then extracted and analyzed.

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